molecular formula C17H28N4O B247007 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol

2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol

Cat. No. B247007
M. Wt: 304.4 g/mol
InChI Key: LBGDNVNRFRDHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol, also known as MPEP, is a drug that has been extensively studied in scientific research for its potential therapeutic effects. MPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of receptor found in the central nervous system.

Scientific Research Applications

2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied in scientific research for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.

Mechanism Of Action

2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol acts as a selective antagonist for the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking the activity of mGluR5, 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol reduces the release of glutamate and its excitatory effects on neurons, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include a reduction in anxiety and depression-like behaviors, a decrease in drug-seeking behavior, and an improvement in cognitive function. 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been shown to have neuroprotective effects and to reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol also has some limitations, including its relatively low potency and its potential off-target effects on other receptors.

Future Directions

There are several future directions for the study of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol and its potential therapeutic applications. One direction is to further investigate the role of mGluR5 in various neurological and psychiatric disorders and to develop more potent and selective antagonists for this receptor. Another direction is to explore the use of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol in combination with other drugs or therapies for the treatment of these disorders. Additionally, the development of new animal models and in vitro assays may provide new insights into the mechanisms of action and potential therapeutic applications of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol.

Synthesis Methods

2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol can be synthesized through a multistep process that involves the reaction of 1-(2-pyridinylmethyl)-4-piperidinone with 1-(2-chloroethyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.

properties

Product Name

2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol

Molecular Formula

C17H28N4O

Molecular Weight

304.4 g/mol

IUPAC Name

2-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C17H28N4O/c22-14-13-19-9-11-21(12-10-19)17-4-7-20(8-5-17)15-16-3-1-2-6-18-16/h1-3,6,17,22H,4-5,7-15H2

InChI Key

LBGDNVNRFRDHOQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3

Origin of Product

United States

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